Chiral Complexity: Target Compound Contains Two Stereogenic Centres Versus One in Unsubstituted Leucinol
The target compound bears two independently variable stereocentres—C-2 of the leucinol moiety and C-2′ of the heptan-2-yl group—yielding four possible stereoisomers, compared with only two enantiomers for the parent compound L‑/D‑leucinol . This higher stereochemical multiplicity permits finer control of spatial asymmetry when the compound is used as a chiral auxiliary or ligand, yet demands rigorous stereochemical specification at procurement to ensure batch‑to‑batch reproducibility .
| Evidence Dimension | Number of stereogenic centres (max. stereoisomers) |
|---|---|
| Target Compound Data | 2 (4 stereoisomers) |
| Comparator Or Baseline | L‑Leucinol: 1 (2 enantiomers); N‑Bicyclo[2.2.1]heptan‑2‑yl analogue: 3 (8 stereoisomers) |
| Quantified Difference | 2‑fold increase in configurational permutations vs. leucinol; 2‑fold reduction vs. bicyclic analogue |
| Conditions | Structure analysis based on canonical SMILES CCCCCC(C)NC(CO)CC(C)C |
Why This Matters
When developing stereochemically pure drug candidates or catalysts, the number of stereoisomers dictates the purification strategy and analytical burden; the target compound offers an intermediate level of complexity that balances attainable enantiopurity with structural elaboration potential.
